N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-12-5-4-6-13(9-12)22-15(26)10-27-18-16-17(20-11-21-18)25(24-23-16)14-7-2-1-3-8-14/h1-9,11H,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFMAQUCLCUJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl group and the sulfanylacetamide linkage. Key steps may include:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the sulfanylacetamide linkage: This can be done using thiol-ene click chemistry or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidine core can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the effectiveness of triazolopyrimidine derivatives, including N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide, as potential anticancer agents.
Case Studies
A study evaluated the anticancer activity of several triazolopyrimidine derivatives against MCF-7 and A549 cell lines. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(3-fluorophenyl)-2-{...} | MCF-7 | 5.0 | Apoptosis induction |
| N-(3-fluorophenyl)-2-{...} | A549 | 6.5 | Cell cycle arrest |
Inhibition of Kinases
Another promising application of this compound is its role as a kinase inhibitor. Research has indicated that derivatives of triazolopyrimidine can inhibit various kinases involved in cancer progression.
Targeted Kinases
The compound has been investigated for its inhibitory effects on TIE-2 and VEGFR-2 kinases, which are critical in angiogenesis and tumor growth. By inhibiting these kinases, the compound may effectively reduce tumor vascularization and growth rates.
Synthesis and Modification
The synthesis of this compound involves several steps that can be modified to enhance its efficacy or reduce toxicity.
Synthetic Pathways
Various synthetic routes have been developed to create this compound efficiently. For example, the use of carbon disulfide in the presence of sodium hydroxide has yielded high-purity derivatives with promising biological activity .
Clinical Trials
Future clinical trials will be crucial in determining the effectiveness and safety profile of this compound as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine core can bind to specific active sites, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The sulfanylacetamide linkage may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
- N-(3-bromophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Uniqueness
N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Biological Activity
N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazolopyrimidine core , a fluorophenyl group , and a sulfanyl acetamide moiety . Its IUPAC name is this compound. The molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₇OS |
| Molecular Weight | 367.43 g/mol |
| InChI | InChI=1S/C18H18FN7OS |
This compound is notable for its potential interactions with various biological targets, including enzymes and receptors.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The triazolopyrimidine core is known to inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The fluorophenyl group enhances binding affinity to certain receptors, potentially leading to altered cellular responses.
- Interaction with Nucleic Acids : The compound may also interact with nucleic acids, impacting gene expression and protein synthesis.
Anticancer Activity
Numerous studies have reported the anticancer properties of compounds related to the triazolopyrimidine scaffold. For instance:
- A study demonstrated that derivatives of triazolopyrimidine showed significant cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 45 to 97 nM .
Antiplatelet Activity
Research has indicated that certain analogues of this compound possess antiplatelet activity comparable to established drugs like ticagrelor. The presence of specific substituents on the triazolopyrimidine ring significantly influences this activity:
- Compounds with aralkylamino groups at the 7-position exhibited strong antiplatelet effects, while modifications led to varying degrees of activity .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Some derivatives have shown effectiveness against gram-positive bacteria:
- A study highlighted that modifications to the side chains influenced antibacterial efficacy, indicating that structural adjustments could enhance activity against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Decreased anticancer activity |
| Presence of alkyl chains | Enhanced antibacterial activity |
| Variation in fluorine substitution | Altered receptor binding affinity |
These insights are critical for guiding future drug design efforts.
Study 1: Anticancer Screening
A multicenter study screened a library of compounds for anticancer activity using multicellular spheroids as models. This compound emerged as a lead candidate due to its potent cytotoxic effects against multiple cancer cell lines .
Study 2: Antiplatelet Efficacy
In another research effort focusing on antiplatelet agents, several derivatives were synthesized and tested against platelet aggregation assays. The results indicated that certain modifications retained or enhanced the antiplatelet effects compared to ticagrelor .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions:
Triazole-Pyrimidine Core Formation : Cyclization of precursors (e.g., hydrazine derivatives with nitriles) under acidic/basic conditions to form the triazolopyrimidine scaffold .
Sulfanyl Group Introduction : Reaction with thiols (e.g., mercaptoacetates) under controlled pH and temperature to attach the sulfanyl moiety .
Acetamide Functionalization : Coupling the intermediate with 3-fluoroaniline derivatives via amide bond formation, often using coupling agents like EDCl/HOBt .
- Optimization : Solvent choice (DMF, acetone), temperature (60–120°C), and catalysts (e.g., Pd for cross-coupling) are critical for yield (>70%) and purity (>95%) .
Q. How is the molecular structure of this compound validated experimentally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of triazole and pyrimidine rings, with fluorophenyl protons showing distinct splitting patterns (e.g., δ 7.2–7.8 ppm) .
- X-ray Crystallography : Crystal structures (e.g., P21/c monoclinic system) reveal bond lengths (C–S: ~1.8 Å) and dihedral angles between aromatic rings, critical for understanding steric effects .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] at m/z 435.1) .
Q. What functional groups influence its reactivity and stability?
- Key Groups :
- Triazolopyrimidine Core : Susceptible to nucleophilic attack at C7 due to electron-deficient pyrimidine ring .
- Sulfanyl Bridge (S–CH) : Prone to oxidation; stability enhanced by inert atmosphere storage .
- Fluorophenyl Substituent : Electron-withdrawing effects increase electrophilicity of adjacent groups, impacting reaction kinetics .
Advanced Research Questions
Q. How can computational methods predict interactions between this compound and biological targets (e.g., kinases)?
- Approach :
- Docking Studies (AutoDock/Vina) : Simulate binding to kinase ATP-binding pockets, identifying key interactions (e.g., H-bonds with hinge-region residues like Glu91) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates favorable binding .
Q. How do structural modifications (e.g., substituents on phenyl rings) affect biological activity?
- Case Study :
- 3-Fluorophenyl vs. 4-Fluorophenyl : Meta-fluorine enhances steric complementarity in hydrophobic pockets, increasing potency (IC 0.5 μM vs. 1.2 μM) .
- Chlorine Substitution : Adding Cl at the phenyl ring (e.g., 3-chloro-4-fluorophenyl) improves metabolic stability (t >4 h in microsomes) but may reduce solubility .
- Data Table :
| Substituent | IC (μM) | Solubility (μg/mL) |
|---|---|---|
| 3-F | 0.5 | 12.4 |
| 4-F | 1.2 | 18.9 |
| 3-Cl,4-F | 0.7 | 8.2 |
Q. How should researchers resolve contradictions in activity data across studies?
- Troubleshooting Steps :
Purity Verification : Re-analyze batches via HPLC (e.g., C18 column, 95:5 MeCN/HO) to rule out impurities (>98% purity required) .
Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
Structural Reanalysis : Confirm regiochemistry (e.g., triazole N1 vs. N2 substitution) via NOESY NMR to address misassignment errors .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
